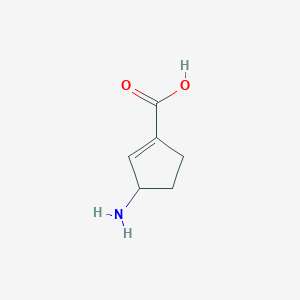

3-Aminocyclopent-1-ene-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

74201-88-0 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

3-aminocyclopentene-1-carboxylic acid |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h3,5H,1-2,7H2,(H,8,9) |

InChI Key |

RQYHWGCBMDDOAS-UHFFFAOYSA-N |

SMILES |

C1CC(=CC1N)C(=O)O |

Canonical SMILES |

C1CC(=CC1N)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Aminocyclopent 1 Ene 1 Carboxylic Acid and Its Analogues

Stereoselective Synthesis Approaches

Achieving stereochemical control is paramount in the synthesis of bioactive molecules. Various strategies have been developed to produce specific stereoisomers of aminocyclopentene carboxylic acids.

Asymmetric synthesis encompasses methods that introduce chirality into a molecule. For cyclopentane (B165970) derivatives, this often involves reactions on a prochiral precursor using a chiral catalyst or auxiliary. One notable technique is the asymmetric protonation of enolates, which can establish a chiral center adjacent to a carbonyl group. kyoto-u.ac.jp For instance, a conjugate addition to an α,β-unsaturated carboxylic acid can generate an enolate, which is then protonated enantioselectively by a chiral proton source. kyoto-u.ac.jp Chiral thiourea-boronic acid hybrid catalysts have been effectively used in such conjugate addition–asymmetric protonation (CAAP) reactions. kyoto-u.ac.jp

Another powerful approach begins with a chiral starting material, or "chiron," such as the (-)-Vince lactam, a versatile intermediate derived from D-glucosamine. nih.govbohrium.com The inherent chirality of the Vince lactam guides subsequent transformations, allowing for the stereocontrolled introduction of substituents onto the cyclopentane ring. nih.govbohrium.com For example, the Vince lactam can be converted to a ketone, which then undergoes further modifications to yield analogues of 3-aminocyclopent-1-ene-1-carboxylic acid. nih.gov

A palladium-catalyzed [3+2] cycloaddition reaction represents another sophisticated method. This reaction, between an electron-deficient alkene bearing a chiral auxiliary (like an Evans auxiliary) and a trimethylenemethane (TMM) precursor, can construct the five-membered ring with high stereocontrol. bohrium.com Subsequent manipulation of the functional groups leads to the desired enantiopure aminocyclopentane carboxylic acids. bohrium.com

Chiral glycine (B1666218) equivalents are instrumental in the asymmetric synthesis of α-amino acids. These reagents act as nucleophiles in reactions like the Michael addition, enabling the formation of carbon-carbon bonds while controlling the stereochemistry at the α-carbon. nih.gov In the synthesis of cyclic amino acids, a chiral glycine enolate equivalent can be added to an α,β-unsaturated ester. The subsequent intramolecular cyclization of the adduct yields the cyclopentane ring. researchgate.net The efficiency of this method relies on the high reactivity and accessibility of the glycine equivalent. researchgate.net

The stereochemical outcome of these Michael additions can be highly dependent on the reaction conditions and the specific chiral auxiliary employed. nih.gov For example, reactions conducted in DMF with DBU as a catalyst have shown robust stereocontrol, often yielding a single diastereomeric product. nih.gov This strategy provides a general and efficient pathway to various β-substituted pyroglutamic acids, which can be precursors to cyclic amino acid analogues. nih.gov

| Reaction Type | Key Reagents/Catalysts | Solvent/Conditions | Stereochemical Outcome | Ref |

| Michael Addition | Chiral Glycine Equivalent, α,β-Unsaturated Ester | DMF, DBU | High Diastereoselectivity | nih.gov |

| Chelate Claisen Rearrangement | Glycine Equivalent | N/A | High Enantioselectivity | researchgate.net |

In substrate-controlled synthesis, the existing stereocenters in a molecule dictate the stereochemical outcome of subsequent reactions. This is particularly useful for synthesizing polyhydroxylated analogues. For instance, the stereoselective reduction of a ketone on a cyclopentane ring can be controlled by the steric bulk of neighboring substituents. nih.gov The use of bulky reducing agents, such as L-selectride, often leads to a syn-reduction, where the new hydroxyl group is on the same face as the directing group. nih.gov

Similarly, the dihydroxylation of an alkene on a chiral cyclopentene (B43876) precursor can proceed with high diastereoselectivity. The facial selectivity of the oxidation is governed by the steric and electronic properties of the existing chiral framework. The resulting diol can then be further functionalized. This approach has been used to synthesize dihydroxy-substituted aminocyclooctane carboxylic acid, where the oxidation of a double bond in an N-Boc-protected amino ester derivative yielded the target dihydroxylated product. nih.govbeilstein-journals.org The mechanism often involves the formation of an epoxide, followed by a regioselective ring-opening, the pathway of which can be influenced by the substrate's conformation. nih.gov

| Reaction | Reagent | Key Feature | Outcome | Ref |

| Ketone Reduction | L-selectride | Substrate-control | syn-allylic alcohol | nih.gov |

| Olefin Oxidation | m-CPBA (example) | Substrate-controlled epoxidation | Dihydroxylated analogue | nih.gov |

Ring-Closing Metathesis Strategies in Cyclopentene Formation

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for forming unsaturated rings. wikipedia.org The reaction involves the intramolecular metathesis of a diene, catalyzed by metal alkylidenes, most commonly ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts. wikipedia.orgnih.govnih.gov This process forms a cycloalkene and releases a small, volatile byproduct, typically ethylene, which drives the reaction to completion. wikipedia.org

RCM is particularly effective for synthesizing 5- to 7-membered rings and has been successfully applied to the formation of the cyclopentene ring in this compound precursors. wikipedia.orgnih.gov The synthesis begins with an acyclic diene precursor containing the necessary amino and carboxylic acid functionalities (in protected form). Upon exposure to the catalyst, the two terminal alkene groups react to form the cyclopentene ring. nih.gov A key advantage of RCM is its high functional group tolerance, although electron-rich amines can sometimes pose a challenge for certain catalysts. nih.gov The reaction is typically run at very low substrate concentrations to favor the intramolecular cyclization over intermolecular polymerization. nih.gov

| Catalyst Type | Common Name | Key Application | Ref |

| Ruthenium-based | Grubbs' Catalysts (1st & 2nd Gen) | General RCM, high functional group tolerance | wikipedia.orgnih.gov |

| Ruthenium-based | Hoveyda-Grubbs Catalysts | Improved stability and activity | nih.govnih.gov |

| Molybdenum-based | Schrock Catalysts | Asymmetric RCM, high activity | nih.gov |

Cyclization Reactions for Carbocyclic Ring Construction

Beyond RCM, other cyclization strategies are employed to construct the core carbocyclic ring of the target molecule.

An alternative strategy for forming the cyclopentane ring involves the cyclization of a linear precursor derived from a dicarboxylic acid or its synthetic equivalent. One such method is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further elaborated.

A more modern approach involves a domino reaction initiated by a Michael addition. For example, a prochiral octa-2,6-diendioate (a derivative of a C8 dicarboxylic acid) can react with a chiral amine. mdpi.com This initiates an asymmetric Michael addition, which is followed by a 5-exo-trig intramolecular cyclization to stereoselectively form a highly functionalized cyclopentane ring. mdpi.com

Another elegant method uses an alkylidene carbene 1,5-C-H insertion reaction. researchgate.net In a synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a key precursor was synthesized from (S)-malate. researchgate.net This precursor was converted into a ketone and then treated with lithio(trimethylsilyl)diazomethane. This reagent generated an alkylidene carbene in situ, which then underwent an intramolecular C-H insertion to forge the cyclopentene ring with high enantiomeric excess. researchgate.net Subsequent functional group manipulations completed the synthesis of the target dicarboxylic amino acid. researchgate.net

Nazarov Cyclization Pathway Investigations

The Nazarov cyclization is a powerful acid-catalyzed reaction for synthesizing cyclopentenones from divinyl ketones. nrochemistry.comorganic-chemistry.org It proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation, which is generated upon activation of the divinyl ketone by a Lewis or Brønsted acid. nrochemistry.comwikipedia.org The mechanism involves the coordination of the acid to the carbonyl group, formation of the pentadienyl cation, a conrotatory ring closure to form a cyclic carbocation, and subsequent elimination of a β-hydrogen to yield the cyclopentenone product. nrochemistry.com

The stereoselectivity of the Nazarov cyclization can be a limiting factor, as substituents α to the keto group are susceptible to racemization under the strongly acidic conditions. organic-chemistry.org However, modern advancements have introduced more controlled and asymmetric variations. organic-chemistry.orghawaii.edu For instance, silicon-directed Nazarov cyclizations utilize the stabilizing effect of silicon on a β-carbocation to control the position of the resulting double bond. organic-chemistry.orgorganic-chemistry.org Furthermore, the development of chiral Lewis acid catalysts has enabled enantioselective versions of the reaction, although achieving high enantioselectivity often remains a challenge. organic-chemistry.orghawaii.edu The reaction is a key strategy for constructing five-membered rings, a core structure in many biologically active molecules. wikipedia.orghawaii.edu

Enzymatic Synthesis and Kinetic Resolution

Enzymatic methods offer a highly selective and efficient alternative for the synthesis of chiral compounds like this compound and its analogues. mdpi.comnih.gov Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, is a prominent enzymatic strategy. mdpi.com This approach has been successfully applied to the synthesis of optically pure compounds, which are in high demand in the pharmaceutical industry. mdpi.com

For example, carboxylesterases have been identified and utilized for the efficient hydrolysis of racemic esters to produce enantiomerically pure carboxylic acids. researchgate.net One study demonstrated the use of a bacterial carboxylesterase, CarEst3, for the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate, achieving a high enantiomeric excess. researchgate.net Similarly, nitrilases have been employed in the hydrolysis of nitriles to produce chiral β-hydroxy carboxylic acids. organic-chemistry.org

Dynamic kinetic resolution (DKR) is an even more powerful technique that combines rapid racemization of the starting material with a stereoselective reaction, theoretically allowing for a 100% yield of a single enantiomer. mdpi.com Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids, followed by lactonization, is an example of a DKR process used to produce chiral multicyclic γ-lactones with high diastereo- and enantioselectivities. rsc.org These enzymatic and chemo-enzymatic strategies are crucial for obtaining the specific stereoisomers required for biological activity.

Alternative Synthetic Routes and Their Optimizations

Hydrolysis of Precursors and Derivatives

The final step in many synthetic routes towards this compound and its derivatives involves the hydrolysis of a precursor functional group, such as an ester or nitrile, to the corresponding carboxylic acid. organic-chemistry.orgresearchgate.net Alkaline hydrolysis is a common method for converting nitriles to carboxylic acids. researchgate.net For instance, 1-arylcyclopentane-1-carbonitriles can be hydrolyzed under alkaline conditions to yield the desired 1-arylcyclopentane-1-carboxylic acids. researchgate.net

Ester hydrolysis, also known as saponification when a base is used, is another fundamental reaction in this context. youtube.com The reaction can be catalyzed by either acid or base. youtube.com Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate and an alcohol. youtube.com Acid-catalyzed hydrolysis proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com The choice of hydrolysis conditions is critical to ensure compatibility with other functional groups present in the molecule.

Oxidative Strategies for Cyclopentene Derivatives

Oxidative reactions are pivotal in the synthesis of complex cyclopentene derivatives. nih.govnih.gov These strategies can be employed to introduce unsaturation or to functionalize the cyclopentane ring. Oxidative radical ring-opening/cyclization of cyclopropane (B1198618) derivatives represents an innovative approach to constructing cyclic systems. nih.gov For example, the oxidation of cyclopropyl-substituted carbon radicals can lead to ring-opening and subsequent cyclization to form functionalized cyclopentene structures. nih.gov

Another powerful technique is the oxidative cyclization of acyclic precursors to form cyclic products, a transformation often observed in natural product biosynthesis. nih.gov These reactions can create new intramolecular bonds and introduce structural rigidity. nih.gov For the synthesis of cyclopentenones, α,β-dehydrogenation of the corresponding ketones, often catalyzed by transition metals like palladium, is a direct method to introduce the double bond. organic-chemistry.org The development of green and environmentally friendly oxidative strategies, such as those using photocatalysis or electrocatalysis, is an ongoing area of research. nih.gov

Large-Scale Synthetic Procedure Development for OV329 (a related compound)

This optimized route successfully avoided the problematic reagents and by-products of the earlier synthesis. nih.gov A key improvement was the use of a selective β-elimination reaction to form the cyclopentene ring, which resulted in a single isomer of the desired product. nih.gov The scalability of this new synthesis was a major advantage, enabling the production of OV329 on a kilogram scale, which is essential for preclinical and clinical development. nih.govovidrx.com OV329 is currently in Phase 1 clinical trials for the treatment of epilepsy. ovidrx.compnas.org

Chemical Reactivity and Transformations of the 3 Aminocyclopent 1 Ene 1 Carboxylic Acid Core

Functional Group Interconversions on the Cyclopentene (B43876) Scaffold

One significant interconversion is the selective hydrogenation of the endocyclic double bond. For instance, in the synthesis of analogs designed as enzyme inactivators, a selective hydrogenation step was employed to convert a cyclopentene intermediate into the corresponding cyclopentane (B165970) structure. nih.gov This conversion from an unsaturated to a saturated ring system is critical for achieving the desired stereochemistry and biological activity in the final product. nih.gov

Another key transformation involves the introduction of substituents onto the cyclopentene ring. The synthesis of potent enzyme inactivators often begins with a chirally-pure Vince lactam, which is then elaborated through multiple steps to construct the substituted cyclopentene scaffold. nih.gov For example, ketones derived from the Vince lactam can be treated with reagents like 2-PySO₂CF₂H to introduce a difluoromethylene group onto the ring, a transformation that is key to the biological activity of the resulting compound. nih.gov

These interconversions highlight the cyclopentene scaffold's capacity to be systematically modified, allowing for the rational design and synthesis of complex molecular targets.

Derivatization Strategies for Amine and Carboxylic Acid Functionalities

The amine (-NH₂) and carboxylic acid (-COOH) groups of the 3-aminocyclopent-1-ene-1-carboxylic acid core are primary sites for derivatization, enabling the modulation of physicochemical properties and the attachment of the molecule to other structures.

Amine Group Derivatization: The primary amine is a nucleophilic center that readily undergoes various chemical modifications. A common strategy in multi-step syntheses is the protection of the amine to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is frequently used for this purpose, reacting with the amine under standard conditions using Boc₂O (di-tert-butyl dicarbonate). nih.gov This protecting group can be subsequently removed under acidic conditions to regenerate the free amine at a later synthetic stage. nih.gov Other derivatizations include acylation and alkylation to introduce new functional groups.

Carboxylic Acid Group Derivatization: The carboxylic acid functionality can be transformed into a variety of other groups, most commonly esters and amides. nih.govthermofisher.com Esterification is often performed to protect the carboxylic acid or to improve its solubility in organic solvents. google.com For example, in synthetic pathways, carboxylic acids are often converted to their corresponding esters (e.g., methyl or ethyl esters) prior to subsequent reactions. google.com

Amide formation is another crucial derivatization strategy, often employed to link the molecule to other amino acids or amines. nih.govnih.gov This reaction is typically facilitated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or by converting the carboxylic acid into a more reactive form like an acid chloride. thermofisher.comnih.gov These derivatization techniques are fundamental for preparing analogs and bioconjugates. nih.govthermofisher.com

The table below summarizes common derivatization strategies for the amine and carboxylic acid groups.

| Functional Group | Derivatization Type | Reagent/Method Example | Purpose |

| **Amine (-NH₂) ** | Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Prevent side reactions during synthesis. nih.gov |

| Acylation | Acyl chlorides, Anhydrides | Introduce new functional moieties. | |

| Alkylation | Alkyl halides | Modify steric and electronic properties. | |

| Carboxylic Acid (-COOH) | Esterification | Alcohol (e.g., MeOH, EtOH) with acid catalyst | Protection, improve solubility. google.com |

| Amide Formation | Amine with coupling agent (e.g., EDAC) | Linkage to other molecules, create amides. thermofisher.comnih.gov | |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Conversion to primary alcohol. youtube.com |

Role as a Key Intermediate in Complex Molecular Architecture Construction

The this compound scaffold is a valuable intermediate in the synthesis of complex molecules, particularly enzyme inhibitors. nih.govnih.gov Its rigid, conformationally constrained structure makes it an excellent starting point for designing molecules that can selectively fit into the active sites of specific enzymes. researchgate.net

A prominent example is its use in the development of mechanism-based inactivators for γ-aminobutyric acid aminotransferase (GABA-AT) and human ornithine aminotransferase (hOAT). nih.govnih.gov Derivatives such as (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (also known as OV329) and (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid have been synthesized and shown to be highly potent and selective enzyme inactivators. nih.govnih.gov

The synthesis of these complex inhibitors relies on the strategic manipulation of the cyclopentene core. nih.gov The synthetic pathway often starts from a precursor like the Vince lactam, which provides the necessary chirality. nih.gov The core structure is then built upon through a series of reactions that introduce specific functionalities, such as a difluoromethylene group, which acts as a "warhead" for inactivating the target enzyme. nih.gov The endocyclic double bond and the stereochemistry of the amine and carboxylic acid groups are crucial for ensuring high potency and selectivity. nih.gov For example, the presence of the double bond in one analog was found to be essential for its inhibitory activity against hOAT, whereas the saturated counterpart was inactive. nih.gov

These examples underscore the role of the this compound framework as a key building block, enabling the construction of sophisticated molecular architectures with tailored biological functions. nih.govnih.gov

Studies on Decarboxylation Pathways of Cyclopentene Dicarboxylic Acid Derivatives

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant transformation for carboxylic acids. Studies on analogs, particularly cyclopentene dicarboxylic acids, provide insight into the potential decarboxylation pathways of the title compound's core structure.

Research on the decarboxylation of 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid has shown that the reaction proceeds through a concerted mechanism involving a six-membered ring transition state. researchgate.net In this process, the breaking of the C-C bond and the formation of an O-H bond occur simultaneously. researchgate.net The stereochemistry of the final product, a monocarboxylic acid, is determined by the relative stability of the transition states and the products, with the trans isomer often being favored due to reduced steric hindrance. researchgate.net

In other related systems, such as the thermal decarboxylation of cyclopropane (B1198618) carboxylic acids, the reaction can involve an initial ring-opening step to form a β,γ-unsaturated acid, which then decarboxylates via a cyclic transition state. arkat-usa.org Palladium-catalyzed reactions of cyclopentyl carboxylic acids can lead to a tandem sequence of dehydrogenation, olefination, and decarboxylation, resulting in difunctionalized cyclopentene derivatives. nih.gov

These studies suggest that the decarboxylation of this compound or its dicarboxylic derivatives would likely be influenced by several factors, including the stereochemistry of the substituents, the presence of catalysts, and the potential for intramolecular interactions like hydrogen bonding. researchgate.net The reaction could proceed through different mechanisms, potentially involving cyclic transition states, to yield a decarboxylated cyclopentene amine. researchgate.netarkat-usa.org

Structural Characterization and Conformational Analysis of 3 Aminocyclopent 1 Ene 1 Carboxylic Acid Derivatives

Stereochemical Considerations and Isomeric Forms

The stereochemistry of 3-aminocyclopent-1-ene-1-carboxylic acid is defined by the chiral center at the C3 position, the carbon atom bearing the amino group. The C1 carbon, being part of a carbon-carbon double bond (C1=C2), is sp²-hybridized and not a stereocenter. Consequently, the compound exists as a pair of enantiomers:

(R)-3-aminocyclopent-1-ene-1-carboxylic acid

(S)-3-aminocyclopent-1-ene-1-carboxylic acid

In contrast, the saturated analogue, 3-aminocyclopentanecarboxylic acid, possesses two chiral centers at C1 and C3. This leads to the existence of four distinct stereoisomers, comprising two diastereomeric pairs (cis and trans), with each pair being a set of enantiomers. nih.govnih.gov The common isomers include (1R,3S)- and (1S,3R)-cis-3-aminocyclopentanecarboxylic acid, as well as the trans isomers (1R,3R) and (1S,3S). nih.govnih.govachemblock.com The synthesis of specific, enantiopure stereoisomers of such cyclopentane (B165970) amino acids is a significant focus in medicinal chemistry, as different isomers can exhibit markedly different biological activities. For instance, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid is known to be a selective metabotropic glutamate (B1630785) receptor antagonist. jagiellonskiecentruminnowacji.pl The synthesis of all four stereoisomers of the related 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid has been achieved using chiral glycine (B1666218) equivalents. jagiellonskiecentruminnowacji.pl

X-ray Crystallographic Investigations of Analogues and Peptide Derivatives

While detailed crystallographic data for this compound itself is not extensively documented, studies on its isomers and analogues provide critical insights into its likely solid-state conformation when incorporated into larger molecules. X-ray crystallography is a definitive technique for determining the three-dimensional structure of molecules, including the precise bond angles, lengths, and conformational preferences that define peptide secondary structures. nih.gov

A significant study investigated a tripeptide containing the positional isomer 1-aminocyclo-pent-3-ene-1-carboxylic acid (Cpg). researchgate.net The analysis revealed that the peptide backbone adopts a distinct Type II β-turn conformation centered on the Met-Cpg sequence. researchgate.net This demonstrates the powerful influence of the constrained cyclopentene (B43876) ring in directing peptide folding.

Furthermore, investigations into peptides containing the α-amino acid analogue 1-amino-1-carboxy-cyclopentene (Ac₅c=) have shown that its homopeptides tend to form 3₁₀-helical structures. nih.govchimia.ch A crystal structure of a tripeptide of this analogue was solved in the monoclinic P2₁/n space group and confirmed the presence of a β-turn. chimia.ch These findings underscore the propensity of cyclopentene-based amino acids to induce ordered, non-planar conformations in peptidic structures. nih.gov

| Compound/Peptide | Key Structural Finding | Space Group | Reference |

|---|---|---|---|

| N-Boc-Met-Cpg-Phe-OMe | Induces a Type II β-turn at the -Met-Cpg- sequence. | P2₁ | researchgate.net |

| Boc-(Ac₅c=)₃-OMe | Crystal structure reveals a β-turn structure. | P2₁/n | chimia.ch |

| Boc-(Ac₅c=)₆-OMe | Forms a 3₁₀-helical structure. | N/A | nih.govchimia.ch |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for the characterization of novel compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique structural information.

Nuclear Magnetic Resonance (NMR):

¹H NMR: For this compound, the olefinic proton at C2 would be expected to resonate significantly downfield. Protons on the carbons adjacent to the carbonyl group (at C5) typically appear in the 2.0-3.0 ppm range. libretexts.org The proton at C3, being attached to a carbon bearing an amine group, would also have a characteristic chemical shift. In related cyclopent-3-enecarboxylate derivatives, olefinic protons appear around 5.6-5.7 ppm, while allylic protons are found between 2.5 and 3.1 ppm. rsc.org

¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded, typically appearing in the 165-185 ppm region. openstax.org The sp²-hybridized carbons of the double bond (C1 and C2) would be expected in the 120-140 ppm range. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. For the title compound, characteristic absorption bands would include a very broad O-H stretch from the carboxylic acid's hydrogen-bonding dimer, typically spanning 2500–3300 cm⁻¹. openstax.org The C=O stretch for a conjugated carboxylic acid is expected around 1710 cm⁻¹. openstax.org Other key signals would be the N-H stretches from the amino group (around 3300-3500 cm⁻¹) and the C=C double bond stretch (around 1650 cm⁻¹).

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak would confirm the compound's mass. A primary and characteristic fragmentation pathway for carboxylic acid derivatives involves the cleavage of the C-Y bond (where Y is the substituent on the carbonyl) to form a stable acylium ion (R-CO⁺). libretexts.orglibretexts.orgpitt.edu This would be a major peak in the spectrum.

| Technique | Expected Feature | Approximate Position | Reference |

|---|---|---|---|

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~12 δ | openstax.org |

| ¹H NMR | Olefinic Proton (=CH-) | ~5.6-6.0 ppm | rsc.org |

| ¹³C NMR | Carbonyl Carbon (-C=O) | 165-185 ppm | openstax.org |

| ¹³C NMR | Olefinic Carbons (-C=C-) | 120-140 ppm | rsc.org |

| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | openstax.org |

| IR | C=O Stretch (Conjugated Acid) | ~1710 cm⁻¹ | openstax.org |

| MS | Acylium Ion Peak [M-OH]⁺ | Characteristic fragment | libretexts.orglibretexts.org |

Conformational Studies and Molecular Folding Tendencies in Peptidic Constructs

The incorporation of conformationally restricted amino acids into peptides is a powerful strategy for creating peptidomimetics with stable, predictable secondary structures. nih.govnih.gov The rigid five-membered ring of this compound severely limits the possible backbone dihedral angles (phi, φ, and psi, ψ), thereby guiding the peptide chain into a specific fold.

Studies on related cyclic amino acids provide strong evidence for this principle. As mentioned, peptides with the α-amino acid Ac₅c= readily adopt 3₁₀-helical structures, while the isomeric Cpg residue promotes β-turns. researchgate.netnih.govchimia.ch Saturated cyclic β-amino acids, such as derivatives of 2-aminocyclohexanecarboxylic acid, are known to form stable 14-helix secondary structures in oligomers. chemrxiv.org Computational studies on oligomers of a cyclopentane-based ε-amino acid also revealed a preference for stable helical conformations. researchgate.netresearcher.life

The Thorpe-Ingold effect, where gem-disubstitution on a carbon atom favors ring formation, can be extended to understand peptide folding. α,α-disubstituted amino acids, which includes cyclic variants, promote helical conformations by restricting backbone flexibility. nih.gov Although the title compound is a β-amino acid, the principle of conformational constraint imposed by the ring structure remains paramount. The defined geometry of the cyclopentene ring is expected to make it a potent inducer of turns and helices in peptide constructs, providing a valuable tool for designing folded peptidomimetics.

Theoretical and Computational Chemistry Approaches in 3 Aminocyclopent 1 Ene 1 Carboxylic Acid Research

Molecular Dynamics Simulations for Design and Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. In the context of 3-Aminocyclopent-1-ene-1-carboxylic acid and its analogues, MD simulations have been instrumental in their design and in understanding their conformational behavior.

Researchers have utilized MD simulations in the rational design of potent enzyme inactivators based on the cyclopentene (B43876) scaffold. For instance, in the development of (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, a highly potent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), MD simulations were a key part of the design process. nih.govresearchwithrutgers.comresearchgate.net These simulations allow scientists to visualize how a ligand might behave within the dynamic environment of an enzyme's active site, guiding the design of molecules with improved binding and reactivity.

The conformational landscape of the cyclopentane (B165970) ring, which can adopt various "envelope" and "twist" conformations, is critical to its biological activity. rsc.org MD simulations in an aqueous environment provide detailed information about the preferred conformations of these molecules. rsc.org For example, studies on related aminocyclopentane dicarboxylic acids have shown that at physiological pH, the molecule orients its functional groups to minimize steric energy, adopting specific conformations where carboxyl groups are equatorial. rsc.org This type of analysis is crucial for understanding how the spatial arrangement of the amino and carboxylic acid groups in this compound influences its interactions with target receptors.

The general conformational preferences of carboxylic acid groups themselves have also been studied using MD simulations, revealing that while the syn conformation is often preferred, the anti state can also be present in solution, influenced by solvent interactions. nih.gov

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, offer a deeper understanding of the electronic structure and energetics of molecules. These calculations are fundamental to elucidating reaction mechanisms, conformational stability, and chemical properties.

Understanding how a molecule like this compound or its derivatives participate in chemical reactions is a key area of research, particularly for mechanism-based inhibitors. Quantum chemical calculations are used to map out potential reaction pathways and identify the structures and energies of transient intermediates and transition states. nih.gov

For example, DFT has been used to investigate the complex reaction catalyzed by 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase. nih.gov These studies revealed that the reaction is initiated by a hydrogen atom abstraction from the amino group, leading to the formation of a radical intermediate, which then undergoes ring opening. nih.gov This type of detailed mechanistic insight, obtained through computational analysis of reaction intermediates, is invaluable. In studies of hOAT inhibitors, various transient states involved in the inhibition mechanism were proposed and investigated using methods like rapid mixing absorption measurements to provide spectrophotometric evidence for the calculated intermediate sequence. nih.gov

The electronic structure of a molecule dictates its reactivity and physical properties. Quantum chemical calculations are employed to determine properties such as molecular orbital energies (HOMO/LUMO), molecular electrostatic potential (MEP), and charge distributions. mdpi.com The analysis of Frontier Molecular Orbitals (FMOs), for instance, can indicate regions of the molecule susceptible to nucleophilic or electrophilic attack. mdpi.com

Conformational energy calculations using molecular mechanics and quantum methods help identify the most stable three-dimensional structures of a molecule. nih.gov For the related 1-aminocyclopropane carboxylic acid, calculations have shown that low-energy models adopt conformations characteristic of various regular structures like γ-turns. nih.gov These preferred conformations are critical for designing peptidomimetics with specific structural features. nih.gov The stability of these conformations is often a result of a delicate balance of intramolecular interactions, such as hydrogen bonds, and steric effects.

The ionization state of the amino and carboxylic acid groups is crucial for the molecule's solubility, membrane permeability, and interaction with biological targets. nih.gov The pKa value quantifies the acidity of these groups. Computational methods, particularly DFT combined with a polarizable continuum solvent model (like SMD), are widely used to predict pKa values. osti.gov

The general approach involves calculating the free energies of the protonated and deprotonated species directly in a continuum solvent, which avoids the need for complex thermodynamic cycles. osti.gov Various DFT functionals and basis sets can be employed, and their accuracy is benchmarked against experimental data. ntu.edu.iqresearchgate.net For carboxylic acids, methods like M06-2X/6-31+G(d,p) with an optimized SMD model have shown high accuracy, with mean unsigned errors as low as 0.9 pK units. osti.gov These predictions are vital for understanding which ionic form of this compound will predominate under physiological conditions.

Table 1: Comparison of Computational Methods for pKa Prediction

| Method Type | Common Approaches | Key Features | Typical Accuracy (MUE for Carboxylic Acids) |

|---|---|---|---|

| Semi-empirical | AM1, PM3 | Faster calculations, less computationally expensive. researchgate.net | Generally lower than DFT. |

| Hartree-Fock (HF) | HF/STO-3G, HF/3-21G | An ab initio method that does not include electron correlation. researchgate.net | Can provide reasonable predictions, often used in regression models. |

| Density Functional Theory (DFT) | B3LYP, M06-2X with continuum solvent models (PCM, SMD). osti.govresearchgate.net | Includes electron correlation, providing higher accuracy. osti.gov | 0.9 - 1.4 pK units. osti.gov |

| Machine Learning | Support Vector Machine (SVM) | Uses molecular descriptors to predict pKa; strong predictive power. nih.gov | Can be highly accurate, dependent on the training dataset. nih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for virtual screening and for understanding the specific interactions that stabilize a ligand-protein complex.

In the study of derivatives of this compound, molecular docking has been used to highlight the importance of chirality and the endocyclic double bond for inhibitory activity against enzymes like human ornithine aminotransferase (hOAT). nih.gov Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site of the target enzyme. researchgate.netnih.gov The results of these simulations are often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). This information is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov

Computational Assistance in Structure Elucidation Processes

Computational methods are increasingly used to complement and assist experimental techniques like X-ray crystallography and NMR spectroscopy in the process of structure elucidation. When experimental data is ambiguous or difficult to interpret, computational analysis can provide crucial supporting evidence.

In the research of (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, computational analyses were instrumental in understanding an unexpected crystal structure of the compound bound to its target enzyme, GABA-AT. nih.govresearchwithrutgers.comresearchgate.net By modeling the system and calculating the energies of different possible structures, researchers can determine the most plausible arrangement that fits the experimental data. This synergistic approach, combining experimental and computational results, provides a more complete and reliable picture of the molecular structure and its interactions. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid |

| γ-aminobutyric acid (GABA) |

| 1-aminocyclopentane-1,3-dicarboxylic acid |

| 1-aminocyclopropane-1-carboxylic acid (ACC) |

Design and Investigation of 3 Aminocyclopent 1 Ene 1 Carboxylic Acid Analogues for Enzyme Modulation Research

Structure-Activity Relationship (SAR) Studies for Enzyme Interaction Selectivity

The selectivity of an inhibitor for its target enzyme over other related enzymes is paramount for minimizing off-target effects. Structure-activity relationship (SAR) studies on 3-aminocyclopent-1-ene-1-carboxylic acid analogues have been instrumental in elucidating the structural features that govern their interaction and selectivity with different enzymes, particularly γ-aminobutyric acid aminotransferase (GABA-AT) and human ornithine aminotransferase (hOAT).

Key findings from SAR studies reveal that the cyclopentane (B165970) or cyclopentene (B43876) ring serves as a conformationally restricted scaffold, mimicking the natural substrate, GABA. nih.gov The stereochemistry of the amino and carboxylic acid groups is a crucial determinant of activity. For instance, studies on cyclopentane and cyclopentene analogues of GABA at GABA(C) receptors showed a distinct preference for the stereochemical orientation of these functional groups. nih.gov

Modifications to the ring system and substitutions have profound effects on selectivity. The introduction of fluorine atoms can significantly enhance potency. For example, (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) was found to be 186-187 times more potent than vigabatrin, an approved GABA-AT inactivator. acs.orgnih.gov Further design, guided by molecular dynamics simulations, led to (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, which is nearly 10 times more efficient at inactivating GABA-AT than CPP-115. nih.gov

The size of the ring is another critical factor. While cyclopentane-based analogues can inhibit both hOAT and GABA-AT due to their smaller size fitting into both active sites, expanding the scaffold to a larger cyclohexene (B86901) ring has been shown to improve selectivity for hOAT over GABA-AT. nih.gov This is attributed to the larger ring size creating unfavorable interactions within the smaller, more rigid active site of GABA-AT. nih.gov The carboxyl group at the C-28 position of some triterpenoid (B12794562) inhibitors is also essential for their activity against human carboxylesterase 1 (hCE1), with modifications to this group being detrimental to inhibition. frontiersin.org

Table 1: SAR Summary for Enzyme Selectivity

| Structural Feature | Modification | Impact on Selectivity |

|---|---|---|

| Ring System | Cyclopentene vs. Cyclohexene | Cyclohexene ring favors hOAT inhibition over GABA-AT due to steric hindrance in the smaller GABA-AT active site. nih.gov |

| Stereochemistry | Enantiomers (e.g., (+) vs (-)-4-ACPCA) | Defines the preferred orientation for binding; can determine agonist vs. antagonist activity. nih.gov |

| Substitution | Fluorination (e.g., difluoromethylenyl group) | Significantly increases the potency of GABA-AT inactivation. nih.gov |

| Functional Group Position | Carboxyl Group | Essential for inhibitory activity against certain enzymes like hCE1. frontiersin.org |

Development of Mechanism-Based Enzyme Inactivators

Mechanism-based inactivators, or "suicide substrates," are unreactive molecules that are converted by the target enzyme's catalytic machinery into a reactive species. This species then irreversibly inactivates the enzyme, often by forming a covalent bond with an active site residue. Analogues of this compound have been extensively developed as mechanism-based inactivators for key aminotransferases.

Targeting Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) Inactivation Mechanisms

GABA-AT is a primary target for increasing brain levels of the inhibitory neurotransmitter GABA, a strategy used to treat epilepsy and addiction. acs.orgnih.govyoutube.com Vigabatrin, an approved drug, inactivates GABA-AT through mechanisms including Michael addition. acs.org Inspired by this, novel cyclopentane analogues were designed.

(1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) was rationally designed to inactivate GABA-AT. acs.orgnih.gov However, its mechanism was found to be unexpectedly novel. The enzyme processes CPP-115, hydrolyzing the difluoromethylene group, which ultimately leads to the formation of a metabolite, cyclopentanone-2,4-dicarboxylate. This metabolite does not form a covalent bond but instead binds very tightly within the active site through electrostatic interactions with arginine residues (Arg192 and Arg445), causing inactivation. acs.orgnih.gov

Similarly, monofluorinated analogues (E)- and (Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid were also found to inactivate GABA-AT not by covalent modification, but by generating a metabolite that disrupts a key salt bridge (Glu270-Arg445) and interacts with Arg445. nih.govresearchgate.net This confirmed the importance of the Arg445 residue in designing future inactivators. nih.govresearchgate.net

Design Principles for Selective Human Ornithine Aminotransferase (hOAT) Inhibition

Human ornithine aminotransferase (hOAT) is a therapeutic target for hepatocellular carcinoma (HCC). researchgate.netnih.gov Since hOAT and GABA-AT have similar active sites, designing selective inhibitors is a significant challenge. nsf.gov A key strategy has been to exploit subtle differences in their enzymatic machinery and active site volumes. nih.govnsf.gov

One successful approach involves expanding the five-membered cyclopentene ring to a six-membered cyclohexene ring. nih.govnih.gov This larger scaffold is better accommodated by the hOAT active site but is disfavored by the more compact GABA-AT active site, leading to high selectivity. nih.gov For example, a series of fluorine-substituted cyclohexene analogues were developed that showed good selectivity for hOAT over GABA-AT. nih.gov

Another design principle is the "second-deprotonation" strategy. researchgate.netnsf.gov This led to the discovery of (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid as a highly potent and selective hOAT inhibitor. researchgate.netnsf.gov This molecule is converted into an active intermediate only within the hOAT active site, not in GABA-AT, contributing to its remarkable selectivity. nsf.gov

Investigating Inactivation Mechanisms at the Molecular Level

Understanding the precise molecular events during inactivation is crucial for rational drug design. A combination of techniques, including X-ray crystallography, mass spectrometry, and kinetic studies, has been used to elucidate these mechanisms. nih.govnih.govnsf.gov

For GABA-AT, studies with monofluorinated cyclopentanoic acid analogues revealed that the inactivator produces a metabolite whose formyl group interacts with the Arg445 residue. nih.govresearchgate.net This interaction disrupts the Glu270-Arg445 salt bridge, inducing a conformational change that leads to inactivation without forming a permanent covalent bond. nih.govresearchgate.net

In the case of hOAT, the inactivation of (S)-3-amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid was found to proceed via a remarkable mechanism. nih.gov Mass spectrometry and crystallographic studies showed the formation of a final adduct that is covalently bonded to two different active site residues, Lys292 and Thr322 (from the second subunit of the dimeric enzyme). nih.gov This dual covalent modification represents a previously unobserved mechanism for a PLP-dependent enzyme. nih.gov For (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, protein crystallography showed that the inhibitor is converted to an irreversible tight-binding adduct in the hOAT active site. nsf.gov

Cyclopentene and Cyclohexene Ring System Analogues in Enzyme Studies

The choice between a five-membered cyclopentene and a six-membered cyclohexene ring system is a critical design element for achieving inhibitor selectivity between aminotransferases. While both scaffolds can effectively mimic the endogenous substrate, their differing sizes and conformational flexibilities allow for exploitation of subtle differences between enzyme active sites. nih.gov

Cyclopentane-based analogues, due to their relatively small size, can often fit into the active sites of both hOAT and GABA-AT, sometimes resulting in poor selectivity. nih.gov For example, (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid was identified as a dual inhibitor of both enzymes. nih.gov

In contrast, the larger cyclohexene ring system has proven effective in conferring selectivity for hOAT. nih.gov The increased steric bulk of the six-membered ring interferes with optimal binding in the comparatively smaller and more rigid active site of GABA-AT. nih.gov This design strategy was validated by the development of fluorinated cyclohexene analogues that inhibited hOAT with significantly higher selectivity over GABA-AT, exhibiting much larger Kᵢ values for the latter. nih.gov Docking studies have supported these findings, indicating that the larger cyclohexene analogues are favored in the hOAT active site but disfavored in the GABA-AT active site. nih.gov

Table 2: Comparison of Cyclopentene vs. Cyclohexene Analogues for hOAT/GABA-AT Selectivity

| Analogue Type | Target Enzyme | General Observation | Rationale |

|---|---|---|---|

| Cyclopentene/Cyclopentane | hOAT & GABA-AT | Often show dual or non-selective inhibition. nih.gov | The smaller ring fits comfortably into the active sites of both enzymes. nih.gov |

| Cyclohexene | hOAT (Selective) | Exhibit significantly improved selectivity for hOAT over GABA-AT. nih.gov | The larger ring size is sterically disfavored in the more compact active site of GABA-AT. nih.gov |

Bioisosteric Replacements in Analogue Design

Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. drughunter.com This approach has been applied to the design of aminotransferase inhibitors based on the this compound scaffold.

The carboxylic acid group is a common feature of these inhibitors, as it often mimics the carboxylate of the natural substrate and forms key interactions in the enzyme's active site. However, replacing this group with a bioisostere can lead to molecules with altered properties. nih.gov For example, in analogues of GABA, replacing the carboxylic acid with a phosphonic acid group led to the discovery of phaclofen, which acts as a GABA-B antagonist, in contrast to the agonist activity of the parent compound. nih.gov

In the context of NMDA receptor antagonists, a novel bioisostere for the alpha-amino acid functionality, 3,4-diamino-3-cyclobutene-1,2-dione, was successfully incorporated. nih.gov This highlights how non-classical bioisosteres, which may be structurally distinct but produce similar biological effects, can be used to generate novel and effective compounds. drughunter.comnih.gov The success of a bioisosteric replacement is highly context-dependent, relying on the specific interactions within the target's binding site. drughunter.com While not extensively detailed for this compound itself in the provided context, the principles are broadly applicable to optimizing such analogues.

Emerging Research Directions and Future Perspectives for 3 Aminocyclopent 1 Ene 1 Carboxylic Acid

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for the exploration of chemical space around a core scaffold. For derivatives of 3-Aminocyclopent-1-ene-1-carboxylic acid, recent research has focused on novel strategies that offer high yields, stereoselectivity, and access to diverse functionalities.

One promising approach involves the use of multicomponent reactions. For instance, a novel and efficient synthesis of diversely functionalized cyclopentene (B43876) derivatives has been developed through the multicomponent reactions of 1,2-allenic ketones with 4-chloroacetoacetate and malononitrile/cyanoacetate under mild, metal-free conditions. rsc.org This method proceeds via a cascade process involving nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction. rsc.org

Another significant advancement is the use of palladium-catalyzed Mizoroki–Heck reactions. This methodology has been applied to protected aminocyclopentenes, which are readily prepared from Vince lactam, to afford functionalized cyclopentenes in high yields and with high stereoselectivity. acs.org Furthermore, copper-mediated [3+2] cycloaddition processes between vinyldiazo compounds and vinylazides have emerged as an efficient route to densely functionalized cyclopentene derivatives that retain the azide (B81097) functionality, which can be further elaborated. core.ac.uk The mechanism involves the generation of a copper(I) alkenylcarbene intermediate, followed by a formal [3+2] cyclization and an allylic azide rearrangement. core.ac.uk

These modern synthetic strategies provide powerful tools for creating libraries of this compound analogues, facilitating the exploration of structure-activity relationships.

| Methodology | Key Features | Reactants/Catalysts | Mechanism |

| Multicomponent Reaction rsc.org | Mild, metal-free conditions; High efficiency | 1,2-allenic ketones, 4-chloroacetoacetate, malononitrile/cyanoacetate | Cascade of nucleophilic substitution, Michael addition, intramolecular aldol (B89426) reaction |

| Mizoroki–Heck Reaction acs.org | High yields and stereoselectivities | Protected aminocyclopentenes, Pd(0) catalyst | Substrate-controlled palladium-catalyzed alkenylation/arylation |

| Copper-Promoted [3+2] Cycloaddition core.ac.uk | Access to densely functionalized cyclopentenes; Azide functionality retained | Vinyldiazo compounds, vinylazides, [Cu(CH3CN)4][BF4] | Copper alkenylcarbene generation, cycloaddition, allylic azide rearrangement |

| Conjugate Addition/Nef Reaction nih.gov | Convenient procedure for γ-functionalized cyclopentenones | α,β-unsaturated ketones, nitroalkanes, sodium methoxide | Michael addition followed by Nef conversion and intramolecular cyclization |

Advanced Computational Modeling Applications

Computational chemistry has become an indispensable tool in modern drug discovery, providing deep insights into molecular interactions, reaction mechanisms, and the prediction of biological activity. For this compound and its analogues, advanced computational modeling plays a crucial role in their design and development.

Molecular dynamics simulations have been instrumental in the design of potent enzyme inactivators. For example, simulations were used in the design of (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, a highly potent inactivator of γ-Aminobutyric Acid Aminotransferase (GABA-AT). nih.gov These computational approaches help in understanding the binding modes of inhibitors within the enzyme's active site and in predicting modifications that could enhance potency. nih.gov

Density Functional Theory (DFT) calculations are frequently employed to rationalize reaction outcomes and elucidate mechanisms. For instance, DFT calculations have been used to understand the high diastereoselectivities observed in Mizoroki–Heck reactions for the synthesis of functionalized cyclopentenes by analyzing the control of the cyclopentene conformation. acs.org Similarly, DFT has been used to elucidate the mechanism for the formation of lactone derivatives of cyclooctane (B165968) β-amino acids, demonstrating that the formation of a five-membered lactone is kinetically more favorable than a six-membered one. beilstein-journals.org Furthermore, pKa computational calculations and molecular docking studies have highlighted the importance of chirality and the endocyclic double bond for the inhibitory activity of analogues designed as selective inhibitors of human ornithine aminotransferase (hOAT). nih.gov

These computational studies provide a rational basis for the design of new analogues with improved properties and help in interpreting experimental results at a molecular level.

| Computational Method | Application | Key Insights |

| Molecular Dynamics Simulations nih.gov | Design of enzyme inactivators (e.g., for GABA-AT) | Understanding binding modes, predicting potency-enhancing modifications |

| Density Functional Theory (DFT) acs.org | Rationalizing reaction stereoselectivity | Control of cyclopentene conformation determines diastereoselectivity in Mizoroki–Heck reactions |

| DFT and pKa Calculations nih.gov | Understanding inhibitor selectivity (hOAT vs. GABA-AT) | Importance of chirality and endocyclic double bond for inhibitory activity |

| Molecular Docking nih.gov | Investigating protein-ligand interactions | Identifying key interactions for inhibitor binding and selectivity |

| DFT for Reaction Mechanisms beilstein-journals.org | Elucidating the formation of reaction products | Determining kinetically favorable reaction pathways |

Development of Sophisticated Analogues for Mechanistic Probes

To unravel the complex biological pathways and mechanisms of action, researchers develop sophisticated analogues of bioactive molecules that can act as mechanistic probes. These probes are designed to interact with specific biological targets, often in an irreversible manner, allowing for their identification and characterization.

A notable example is the development of (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, which was designed as a mechanism-based inactivator of GABA-AT. nih.gov This compound is significantly more efficient than previously developed inactivators and has been instrumental in studying the role of GABA-AT in conditions like addiction. nih.gov The crystal structure of this analogue bound to GABA-AT, assisted by computational analyses, has provided unprecedented insight into its inactivation mechanism. nih.gov

Another sophisticated analogue, (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, was rationally designed to be a highly selective and potent inhibitor of human ornithine aminotransferase (hOAT) over GABA-AT. nih.gov The design strategy was inspired by mechanistic differences in how these two enzymes interact with other inactivators. nih.gov This analogue acts as an irreversible tight-binding adduct in the active site of hOAT, and its unique "second-deprotonation" mechanism contributes to its high potency and selectivity. nih.gov Such selective probes are invaluable for dissecting the specific roles of different but related enzymes in physiological and pathological processes. nih.gov

These examples underscore the power of designing advanced analogues not only as potential therapeutics but also as chemical tools to probe biological function.

| Analogue | Target Enzyme | Mechanism of Action | Significance as a Probe |

| (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid nih.gov | GABA-AT | Mechanism-based inactivator | Elucidating the role of GABA-AT in addiction and other neurological conditions. |

| (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) nih.govnih.gov | GABA-AT | Mechanism-based inactivator | Serves as a benchmark for designing more potent inactivators. |

| (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid nih.gov | hOAT | Irreversible tight-binding adduct via a second-deprotonation mechanism | Provides a highly selective tool to study the function of hOAT, a potential target for hepatocellular carcinoma. |

Integration with Chemical Biology Tools for Target Validation Research

The validation of a biological target is a critical step in drug discovery. Chemical biology provides a powerful arsenal (B13267) of tools to identify and validate the targets of small molecules like this compound and its analogues. These approaches bridge chemistry and biology to study biological systems in real-time. nih.gov

A key strategy involves the use of chemical probes, which are typically derivatives of a bioactive compound functionalized with a reporter tag (e.g., a fluorescent dye or an affinity tag) or a reactive group for covalent modification. frontiersin.orgresearchgate.net For instance, an analogue of this compound could be synthesized with a terminal alkyne or azide group. This would allow for its use in bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter tags for imaging or affinity handles for pull-down experiments to identify binding partners. frontiersin.orgresearchgate.net

Activity-based protein profiling (ABPP) is another powerful chemical biology technique that could be employed. This method uses reactive chemical probes that covalently bind to the active sites of specific enzyme families. An analogue of this compound designed as a mechanism-based inactivator could be adapted into an activity-based probe to label its target enzyme (e.g., GABA-AT or hOAT) in complex biological samples like cell lysates or even in living organisms. This would allow for the direct assessment of target engagement and selectivity.

The integration of these chemical biology tools is essential for unequivocally validating the molecular targets of this compound derivatives and for understanding their mechanism of action on a systems level, ultimately accelerating their development as therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Aminocyclopent-1-ene-1-carboxylic acid, and how can purity be validated experimentally?

- Methodological Answer : The compound is typically synthesized via multi-step organic synthesis, such as catalytic cyclization or enantioselective methods. For example, Scheme 3 in outlines a derivative synthesis using chiral catalysts . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) for molecular weight verification .

Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

- Methodological Answer : Use H/C NMR to resolve stereochemistry and confirm ring substituents. FT-IR spectroscopy identifies functional groups (e.g., carboxylic acid and amine). X-ray crystallography (as in ) provides absolute configuration validation, particularly for enantiopure forms .

Q. What are the critical handling and stability considerations for this compound during experiments?

- Methodological Answer : Store under inert atmospheres (argon/nitrogen) at -20°C to prevent oxidation or hydrolysis. Stability studies (e.g., thermogravimetric analysis, TGA) should confirm decomposition thresholds. Avoid prolonged exposure to light or moisture, as cyclopentene derivatives are prone to ring-opening reactions under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or impurity profiles. Use orthogonal methods:

- Isothermal Titration Calorimetry (ITC) to quantify binding affinities to target receptors (e.g., GABA receptors) .

- X-ray crystallography to validate binding modes (as in ) .

- Control experiments with enantiopure standards to rule out racemization artifacts .

Q. What computational strategies are recommended to study the compound’s interactions with enzymes or receptors?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model conformational flexibility and ligand-receptor dynamics (referenced in ) .

- Density Functional Theory (DFT) : Calculate electronic properties to predict reactivity or binding energy contributions .

- Docking Studies : Tools like AutoDock Vina can predict binding poses, but validate with experimental crystallographic data (e.g., ’s GABA receptor models) .

Q. How can researchers design conformationally restricted analogs of this compound to enhance target selectivity?

- Methodological Answer :

- Use X-ray crystallography ( ) or NMR-derived structural data to identify rigid regions in the molecule.

- Introduce steric hindrance (e.g., methyl groups) or fused rings to limit rotational freedom.

- Validate selectivity via competitive binding assays against related receptors (e.g., mGluR vs. GABA receptors) .

Q. What experimental approaches are suitable for kinetic studies of its enzymatic interactions?

- Methodological Answer :

- Stopped-Flow Spectroscopy : Monitor rapid binding/unbinding events with fluorescently labeled enzymes.

- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (e.g., ’s GABA transaminase studies) .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for enzyme inhibition .

Q. What is the compound’s role as a GABA analogue, and how does its activity compare to known derivatives?

- Methodological Answer :

- Receptor Binding Assays : Compare IC values against GABA/GABA receptors using radiolabeled ligands (e.g., H-GABA).

- Electrophysiology : Patch-clamp recordings on neuronal cells quantify ion channel modulation ( references similar methods) .

- Structural analogs like (S)-ACPD ( ) show higher metabotropic receptor affinity, suggesting cyclopentene ring size impacts selectivity .

Notes

- Methodological Focus : Answers emphasize experimental design, validation, and conflict resolution.

- Evidence Citations : Direct references to synthesis, stability, and computational studies from peer-reviewed papers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.